3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Description
Historical Context and Development
The development of this compound emerged from extensive research into bromoacetyl-containing compounds that began in the mid-twentieth century. Early investigations into haloacetyl derivatives focused primarily on their utility as alkylating agents for protein modification and cross-linking applications. Pioneering studies demonstrated that bromoacetyl groups could selectively modify cysteine residues in proteins, leading to the development of numerous bromoacetyl-based reagents for biochemical research. The specific combination of bromoacetyl functionality with benzamide scaffolds represents a more recent advancement that has expanded the utility of these compounds beyond simple alkylation reactions.
The synthesis and characterization of bromoacetyl benzamide derivatives gained momentum during the 1990s and early 2000s as researchers recognized their potential for creating more sophisticated chemical biology tools. The development of solid-phase peptide synthesis methods that incorporated bromoacetyl-functionalized amino acids, such as those described in patent literature from this period, provided the foundation for creating more complex bromoacetyl-containing molecules. These early methodological advances enabled researchers to introduce bromoacetyl groups at specific positions within peptide sequences, ultimately leading to the development of more targeted and selective compounds.
The evolution toward compounds like this compound reflects the growing sophistication in medicinal chemistry and chemical biology. Research efforts in the early 2000s focused on optimizing the balance between reactivity and selectivity in bromoacetyl compounds, leading to the incorporation of additional functional groups that could modulate these properties. The inclusion of methoxyethyl substituents emerged from studies demonstrating that such modifications could enhance cellular uptake and improve the pharmacological properties of bromoacetyl-containing molecules. This compound's development represents the culmination of decades of research into structure-activity relationships governing bromoacetyl chemistry.
Contemporary advances in synthetic methodology have enabled the efficient preparation of complex bromoacetyl derivatives with precise structural control. The compound's current form reflects optimization studies that have identified the most effective combination of functional groups for achieving desired biological activities while maintaining synthetic accessibility. Modern applications of this compound build upon historical foundations while incorporating cutting-edge approaches to chemical biology and drug discovery. The ongoing development of related compounds continues to expand the utility of bromoacetyl chemistry in diverse research applications.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's name precisely describes its structural components, beginning with the position of the bromoacetyl amino substituent on the benzene ring, followed by the methoxyethyl group attached to the amide nitrogen. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
The compound is classified under multiple chemical categories based on its constituent functional groups and structural features. Primary classification places it within the benzamide family, specifically as a substituted benzamide derivative containing halogenated acyl functionalities. Secondary classification includes its categorization as a bromoacetyl compound, which designates it as a member of the broader class of haloacetyl derivatives used in chemical biology applications. The presence of the methoxyethyl group further classifies it as an ether-containing benzamide, adding another layer of structural complexity to its classification scheme.
Table 1: Chemical Identification and Classification Data
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Molecular Formula | C₁₂H₁₅BrN₂O₃ |
| Molecular Weight | 315.16 g/mol |
| Chemical Abstracts Service Number | 1138442-95-1 |
| Primary Classification | Benzamide derivative |
| Secondary Classification | Bromoacetyl compound |
| Tertiary Classification | Halogenated amide |
| Functional Groups | Bromoacetyl, benzamide, ether |
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-6-5-14-12(17)9-3-2-4-10(7-9)15-11(16)8-13/h2-4,7H,5-6,8H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONSKCSJUSZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves several steps. One common synthetic route includes the reaction of 3-amino-N-(2-methoxyethyl)-benzamide with bromoacetyl bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . The compound’s ability to interact with various biological molecules makes it valuable in biochemical and pharmacological research .
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets, such as proteins and enzymes . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function . This interaction can affect various biochemical pathways and cellular processes, making the compound useful for studying protein function and developing new drugs .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional attributes of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide with related benzamide derivatives:
Functional and Reactivity Differences
- Electrophilic Reactivity : The bromoacetyl group in the target compound and its analogs (e.g., ) enables covalent interactions with nucleophilic residues (e.g., cysteine thiols), a feature exploited in irreversible enzyme inhibitors. In contrast, ethoxyacetyl () or hydroxyethyl () substituents reduce electrophilicity, favoring reversible binding .
- Solubility and Pharmacokinetics : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to 3-methylphenyl () or propargyl () substituents, which are more lipophilic. This property is critical for oral bioavailability .
- Synthetic Utility : Propargyl-substituted benzamides () are modular scaffolds for click chemistry, while N,O-bidentate derivatives () facilitate metal-catalyzed reactions. The target compound’s 2-methoxyethyl group may stabilize hydrogen bonding in aqueous environments .
Biological Activity
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C13H17BrN2O3
- Molecular Weight : 329.19 g/mol
The compound features a bromoacetyl group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable scaffold in drug development.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with 2-bromoacetyl chloride and an appropriate amine.
- Reaction Conditions : The process is conducted under basic conditions to facilitate the formation of the amide bond.
- Yield Optimization : Industrial methods may utilize continuous flow reactors for improved yield and purity.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of bromoacetyl compounds can inhibit the growth of various bacterial and fungal strains. For example, this compound has demonstrated effectiveness against:
- Bacterial Strains : Inhibition of growth in Gram-positive and Gram-negative bacteria.
- Fungal Strains : Activity against common pathogenic fungi.
Anticancer Properties
The bromoacetyl moiety is associated with anticancer activity through:
- Mechanism of Action : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Study : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting potential as a therapeutic agent.
Anti-inflammatory Effects
Preliminary data suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines.
The biological activity of this compound is primarily attributed to:
- Covalent Bond Formation : The reactive bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.
Toxicity and Safety
Toxicity studies indicate that the compound exhibits low toxicity at moderate doses in animal models. However, further research is necessary to assess its safety profile in humans.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
